molecular formula C15H13N3OS B6112496 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE

4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE

Cat. No.: B6112496
M. Wt: 283.4 g/mol
InChI Key: GXDZWILKNCWHQE-UHFFFAOYSA-N
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Description

4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE is a complex organic compound that features a cyclopenta[d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent nitrile group attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require careful control of reaction parameters and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure may find applications in materials science, particularly in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action for 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-3-YL}METHYL]BENZONITRILE
  • 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}METHYL]BENZONITRILE

Uniqueness

4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZONITRILE is unique due to the specific positioning of the sulfanyl group and the nitrile group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c16-8-10-4-6-11(7-5-10)9-20-15-17-13-3-1-2-12(13)14(19)18-15/h4-7H,1-3,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDZWILKNCWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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